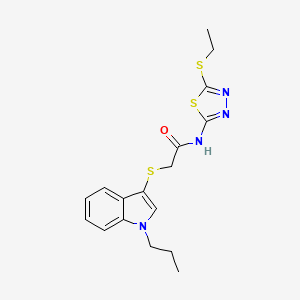

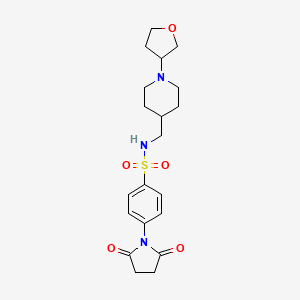

![molecular formula C18H20N2O2S B2516674 5-甲基-2-(4-甲基苯甲酰胺)-4,5,6,7-四氢苯并[b]噻吩-3-甲酰胺 CAS No. 313405-63-9](/img/structure/B2516674.png)

5-甲基-2-(4-甲基苯甲酰胺)-4,5,6,7-四氢苯并[b]噻吩-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest, 5-Methyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, is a derivative of the tetrahydrobenzo[b]thiophene class. This class of compounds has been extensively studied due to their potential pharmacological properties, including antiarrhythmic, serotonin antagonist, and antianxiety activities, as well as their role as allosteric enhancers of the adenosine A1 receptor . The synthesis and functionalization of such compounds are of significant interest in medicinal chemistry.

Synthesis Analysis

The synthesis of tetrahydrobenzo[b]thiophene derivatives typically involves the Gewald three-component reaction, which is a reaction between ketones, cyanoacetates, and sulfur . An example of this method is the preparation of alkyl 2-aminobenzo[b]thiophene-3-carboxylates, which are generated from cyclohexanones, alkyl cyanoacetates, and sulfur, followed by dehydrogenation . Novel substituted thiophene derivatives, including those with antiarrhythmic and serotonin antagonist properties, have been synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide through initial reactions with various organic reagents .

Molecular Structure Analysis

The molecular structure of tetrahydrobenzo[b]thiophene derivatives is confirmed using spectroscopic methods such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), mass spectrometry (MS), and elemental analysis . These techniques help in determining the structural integrity and purity of the synthesized compounds, which is crucial for their potential application in drug development.

Chemical Reactions Analysis

Tetrahydrobenzo[b]thiophene derivatives exhibit reactivity towards a variety of chemical reagents, leading to the formation of various fused thiophene derivatives with potential pharmaceutical applications . The reactivity of these compounds can be manipulated to synthesize specific derivatives with desired pharmacological properties, as seen in the synthesis of potent and selective inhibitors of urokinase using 4-substituted benzo[b]thiophene-2-carboxamidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydrobenzo[b]thiophene derivatives are influenced by their molecular structure. The introduction of different substituents can significantly alter their pharmacokinetic and pharmacodynamic profiles. For instance, the presence of carboxamide groups has been associated with allosteric enhancement of the adenosine A1 receptor . The synthesis of 3-hetaryl-4,5,6,7-tetrahydrobenzo[b]thiophenes further demonstrates the versatility of these compounds in generating diverse chemical entities with varying properties .

科学研究应用

- MTBTC 衍生物因其作为生物活性化合物的潜力而引起了药物化学家的兴趣。 研究人员探索了它们的药理特性,包括抗癌、抗炎、抗菌、降压和抗动脉粥样硬化作用 .

- 噻吩基分子在有机半导体、有机场效应晶体管 (OFET) 和有机发光二极管 (OLED) 中发挥着至关重要的作用。 其独特的电子性质使其在器件制造方面具有价值 .

- 噻吩衍生物在工业化学中作为腐蚀抑制剂得到应用。 它们保护金属免受腐蚀的能力使其在材料科学领域具有相关性 .

- 研究人员采用各种合成方法来合成噻吩衍生物。 这些方法包括 Gewald、Paal-Knorr、Fiesselmann 和 Hinsberg 反应。 这些策略可以获得多种 MTBTC 类似物 .

- 多组分反应 (MCR) 为噻吩合成提供了高效的途径。 例如,MTBTC 中的 CH 酸性位置允许进行 2 组分反应,生成 3-氨基噻吩。 随后的多米诺反应导致更复杂的结构 .

药物化学与药物开发

有机半导体与电子学

腐蚀抑制

合成方法与杂环化

多组分反应

未来方向

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions in the research of “5-Methyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine and other fields.

属性

IUPAC Name |

5-methyl-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2S/c1-10-3-6-12(7-4-10)17(22)20-18-15(16(19)21)13-9-11(2)5-8-14(13)23-18/h3-4,6-7,11H,5,8-9H2,1-2H3,(H2,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXJXRZOKJBUPFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)C)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

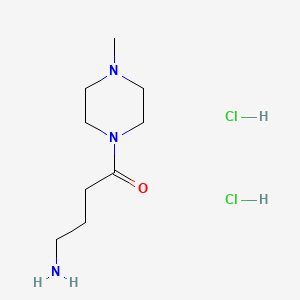

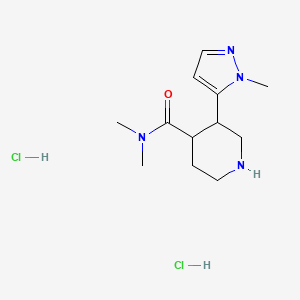

![Ethyl 4-(2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2516591.png)

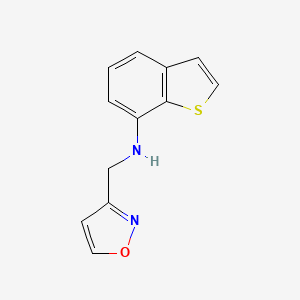

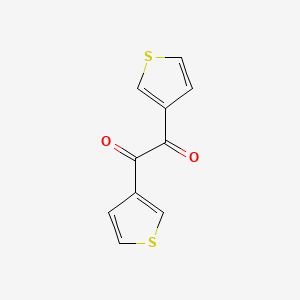

![Methyl 5-{[(3-methoxyphenyl)amino]methyl}furan-2-carboxylate](/img/structure/B2516594.png)

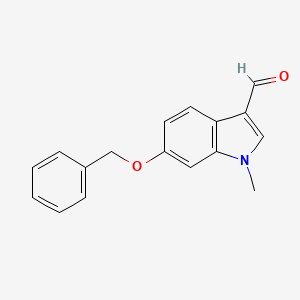

![N-[2-amino-6-oxo-4-(trifluoromethyl)-1(6H)-pyrimidinyl]-N-(phenylsulfonyl)benzenesulfonamide](/img/structure/B2516596.png)

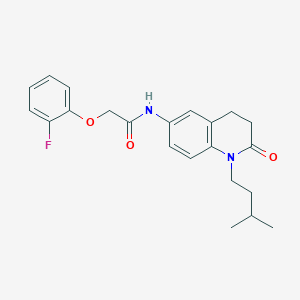

![1-[(Quinolin-4-yl)methyl]piperidin-4-ol](/img/structure/B2516599.png)

![N-(3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2516604.png)

![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2516606.png)